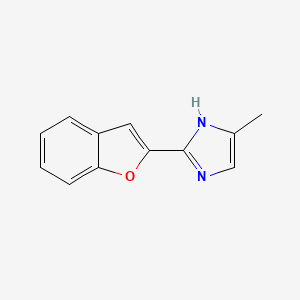
(Z)-(R)-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt is a complex organic compound with significant applications in various scientific fields. This compound features a phosphonooxy group, which is known for its bioactive properties and ability to form stable complexes with metals. The presence of dioleate groups adds to its hydrophobic characteristics, making it useful in various industrial and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt typically involves the esterification of oleic acid with (Z)-®-3-(Phosphonooxy)propane-1,2-diol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of immobilized catalysts can enhance the efficiency and yield of the reaction. The final product is purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt can undergo various chemical reactions, including:
Oxidation: The phosphonooxy group can be oxidized to form phosphonic acid derivatives.
Reduction: The oleate groups can be reduced to form saturated fatty acid derivatives.
Substitution: The sodium ion can be replaced with other cations such as potassium or calcium.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ion exchange reactions can be carried out using various metal salts.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Potassium or calcium salts of the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions
Biology
In biological research, this compound is used as a surfactant and emulsifying agent. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic molecules, making it useful in the formulation of drug delivery systems and biochemical assays.
Medicine
In medicine, (Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt is investigated for its potential as a drug carrier. Its ability to form stable complexes with metal ions makes it a candidate for targeted drug delivery systems, particularly in cancer therapy.
Industry
In industrial applications, this compound is used as a corrosion inhibitor and a dispersing agent. Its ability to form stable complexes with metal ions helps in preventing corrosion in metal surfaces and improving the dispersion of pigments in paints and coatings.
Mecanismo De Acción
The mechanism of action of (Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt involves its interaction with metal ions and biological membranes. The phosphonooxy group can chelate metal ions, forming stable complexes that can be used in various applications. The dioleate groups interact with lipid membranes, enhancing the compound’s ability to act as a surfactant and emulsifying agent.
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic acid derivatives: These compounds share the phosphonooxy group and are used in similar applications such as metal chelation and corrosion inhibition.
Fatty acid esters: These compounds share the dioleate groups and are used as surfactants and emulsifying agents.
Uniqueness
(Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt is unique due to the combination of its phosphonooxy and dioleate groups. This combination allows it to interact with both metal ions and lipid membranes, making it versatile in various applications. Its ability to form stable complexes with metal ions and act as a surfactant sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C39H73NaO8P+ |
|---|---|
Peso molecular |
724.0 g/mol |
Nombre IUPAC |
sodium;[(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/q;+1/b19-17-,20-18-;/t37-;/m1./s1 |
Clave InChI |
JUKKLZHXFHPJSF-ZBFGHDQJSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)

![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672084.png)

![Thieno[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B13672092.png)




